3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium

acute toxicity LD50 nicotine N-oxide isomers

3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium (CAS 2820-55-5), systematically designated (2′S)-nicotine-1-oxide, is the pyridine N-oxide metabolite of (S)-nicotine wherein the oxidation occurs specifically at the pyridine ring nitrogen rather than the pyrrolidine nitrogen. This compound belongs to the pyrrolidinylpyridine class and is a member of pyridine N-oxides, with a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B10775962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=C[N+](=CC=C2)[O-]
InChIInChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3
InChIKeyYHXKVHQFWVYXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium (Nicotine Pyridine N-Oxide): Identity, Class, and Procurement-Relevant Distinctions


3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium (CAS 2820-55-5), systematically designated (2′S)-nicotine-1-oxide, is the pyridine N-oxide metabolite of (S)-nicotine wherein the oxidation occurs specifically at the pyridine ring nitrogen rather than the pyrrolidine nitrogen . This compound belongs to the pyrrolidinylpyridine class and is a member of pyridine N-oxides, with a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol [1]. It is a naturally occurring tobacco constituent found in Nicotiana tabacum, N. affinis, and N. sylvestris leaves, stems, and roots, and is also formed endogenously as a minor nicotine metabolite in humans . Critically, this compound must be distinguished from its regioisomer nicotine-1′-N-oxide (pyrrolidine N-oxide, CAS 491-26-9), as the site of N-oxidation profoundly affects both toxicological profile and metabolic fate .

Why Nicotine, Cotinine, or Nicotine-1′-N-Oxide Cannot Substitute for 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium in Regulated Analytical and Metabolic Studies


The pyridine N-oxide of nicotine occupies a unique position in the nicotine metabolic network that is not interchangeable with any single comparator. Nicotine itself is approximately 26-fold more acutely toxic (LD₅₀ 9.5 vs. 245 mg/kg, i.p. mice) ; cotinine, the major CYP2A6-mediated metabolite, lacks the protective anti-nicotine-toxicity activity that this N-oxide demonstrates [1]; and the regioisomeric pyrrolidine N-oxide (nicotine-1′-N-oxide) exhibits a 2.5-fold difference in acute toxicity (LD₅₀ 615 vs. 245 mg/kg) alongside distinct enzymatic reduction kinetics . Furthermore, the formation of this specific N-oxide is catalyzed primarily by flavin-containing monooxygenases (FMOs) rather than CYP2A6, making its urinary levels an independent biomarker of the FMO-mediated metabolic shunt that becomes dominant specifically when CYP2A6 activity is deficient [2]. Substituting any alternative compound in analytical reference standards, toxicological studies, or metabolic phenotyping panels would therefore confound the very parameter being measured.

Quantitative Differentiation Evidence for 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium vs. Key Comparators


Acute Systemic Toxicity: 26-Fold Reduction vs. Nicotine and 2.5-Fold Difference Between Pyridine and Pyrrolidine N-Oxide Isomers

The pyridine N-oxide of nicotine (compound 6 in Uwai et al., 2003) exhibits an LD₅₀ of 245 mg/kg (13.8 mmol/kg) following intraperitoneal injection in mice, representing an approximately 26-fold reduction in acute lethality compared to the parent compound nicotine (LD₅₀ = 9.5 mg/kg, 0.058 mmol/kg) . Critically, the regioisomeric pyrrolidine N-oxide (nicotine-N′-oxide, compound 5) is substantially less toxic, with an LD₅₀ of 615 mg/kg (34.6 mmol/kg)—a 2.5-fold difference between the two mono-N-oxide isomers . The di-N-oxide (nicotine-N,N′-dioxide, compound 7) is even less toxic, with an LD₅₀ exceeding 2200 mg/kg (>113.4 mmol/kg) . The authors explicitly note that oxidation of the aliphatic (pyrrolidine) nitrogen is more effective at reducing toxicity than oxidation of the pyridine nitrogen .

acute toxicity LD50 nicotine N-oxide isomers detoxification in vivo toxicology

Metabolic Pathway Partitioning: Inverse Correlation Between CYP2A6 Activity and Nicotine N-Oxide Formation (r = −0.414, p < 0.001)

In a study of 106 current Chinese smokers, Perez-Paramo et al. (2019) demonstrated a strong inverse correlation between the urinary 3′-hydroxycotinine/cotinine ratio—an established measure of CYP2A6 enzymatic activity—and urinary nicotine-N′-oxide levels [1]. The correlation coefficient was r = −0.383 (p < 0.001) for nicotine-N′-oxide measured alone, and r = −0.414 (p < 0.001) when nicotine-N′-oxide was expressed as a ratio of total nicotine metabolites [1]. This indicates that as CYP2A6-mediated C-oxidation decreases, the FMO-mediated N-oxidation pathway becomes increasingly dominant. In vitro, FMO1 and FMO3 were confirmed as active against nicotine, while FMO4 and FMO5 exhibited low activity (Kₘ > 5.0 mM) [1]. By contrast, the major nicotine metabolite cotinine is formed exclusively via CYP2A6-mediated hydroxylation and is thus positively correlated with CYP2A6 activity, not inversely .

nicotine metabolism CYP2A6 flavin monooxygenase FMO3 metabolic phenotyping pharmacogenetics

In Vivo Metabolic Stability: Less Than 3% Systemic Reduction of Nicotine N-Oxide Back to Nicotine Following Intravenous Administration

Duan et al. (1991) characterized the disposition kinetics of nicotine-1′-N-oxide (NNO) in New Zealand rabbits and found that systemic reduction of NNO back to pharmacologically active nicotine is minimal: less than 3% of an intravenous dose was reduced to nicotine [1]. This contrasts sharply with oral administration, where 45% of the dose was reduced, with a metabolite pattern consistent with presystemic (bacterial or intestinal) metabolism rather than hepatic reduction [1]. The elimination half-life of NNO averaged 42.6 minutes, with a clearance of 7.5 mL/min/kg and a volume of distribution at steady state (VDss) of 0.34 L/kg [1]. By comparison, nicotine itself has a blood half-life of only 5.9–6.9 minutes in mice [2], indicating that the N-oxide metabolite persists approximately 6–7 times longer in the systemic circulation than the parent alkaloid.

pharmacokinetics metabolic reduction nicotine recycling in vivo stability presystemic metabolism

Analytical Quantification: LC-MS/MS Limits of Quantification and Differential Extraction Recovery vs. Other Nicotine Metabolites

Moyer et al. (2004) developed and validated a sensitive LC-MS/MS method for simultaneous quantification of nicotine, five major nicotine metabolites (including nicotine-N′-oxide, cotinine, trans-3′-hydroxycotinine, cotinine-N-oxide, and nornicotine), and the minor alkaloid anabasine in human urine [1]. The limit of quantification (LOQ) for nicotine-N′-oxide was 0.1–0.2 μg/L, which is 5- to 10-fold lower (i.e., more sensitive) than the LOQ for nicotine itself (1.0 μg/L) [1]. However, nicotine-N′-oxide exhibited the lowest solid-phase extraction recovery among all analytes at 51.4%, compared with 78.6% for cotinine, 78.8% for nornicotine, and near-complete recovery for cotinine-N-oxide, trans-3′-hydroxycotinine, nicotine, and anabasine [1]. The linear dynamic range for nicotine-N′-oxide was 0.2–400 μg/L, compared with 0.2–4,000 μg/L for cotinine, nornicotine, and trans-3′-hydroxycotinine—a 10-fold narrower upper range [1]. Interday method imprecision across all analytes ranged from 2.5% to 18% [1].

LC-MS/MS analytical method validation limit of quantification solid-phase extraction nicotine metabolites panel

Protective Effect Against Nicotine Lethality: Nicotine N-Oxide Confers Protection Where Cotinine Does Not

Barrass et al. (1969) investigated the phenomenon whereby sub-lethal doses of nicotine protect mice against subsequently administered lethal doses, and sought to identify which nicotine metabolite mediates this protective effect [1]. In a direct comparative design, they demonstrated that cotinine—the major CYP2A6-derived nicotine metabolite—had no protective action whatsoever [1]. By contrast, nicotine N-oxide conferred demonstrable protection against nicotine-induced lethality [1]. The reduction product of cotinine also conferred some protection [1]. The authors proposed that the pharmacological basis of this differential protection may involve ganglion-blocking activity, noting that the established ganglion-blocking drugs hexamethonium and pempidine similarly protected mice from the lethal effects of nicotine [1]. This functional differentiation between the two primary nicotine metabolites—cotinine (inactive in this assay) and nicotine N-oxide (active)—has been independently corroborated by the observation that the pyridine nitrogen integrity is essential for the high toxicity of nicotine, as demonstrated in structure-activity studies [2].

nicotine toxicity protection metabolite pharmacology ganglionic blockade cotinine comparison in vivo protection assay

High-Impact Application Scenarios for 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium Based on Quantitative Differentiation Evidence


CYP2A6 Phenotyping Panels: Orthogonal Biomarker for the FMO-Mediated Metabolic Shunt

In pharmacogenetic studies assessing CYP2A6 activity via the urinary 3′-hydroxycotinine/cotinine ratio (nicotine metabolite ratio, NMR), the inclusion of nicotine pyridine N-oxide as an independent analyte provides a pathway-orthogonal readout that is inversely correlated with CYP2A6 function (r = −0.414, p < 0.001) . This is particularly valuable in populations with high prevalence of CYP2A6 reduced-function or null alleles, where the FMO-mediated N-oxidation pathway becomes the dominant route of nicotine clearance. Laboratories should procure isomerically pure reference standard with certified purity ≥98% (as supplied by Cayman Chemical and BOC Sciences) to ensure accurate quantification in the 0.2–400 μg/L linear range, noting the lower SPE recovery (51.4%) relative to other metabolites in the panel .

Nicotine Detoxification and Toxicity Protection Studies: Isomer-Specific Pharmacological Evaluation

The finding that nicotine N-oxide confers protection against nicotine-induced lethality while cotinine does not , combined with the 26-fold lower acute toxicity of this N-oxide versus nicotine (LD₅₀ 245 vs. 9.5 mg/kg) , positions this compound as a critical tool for investigating the mechanistic basis of nicotine tolerance. Researchers studying the phenomenon of nicotine-induced protection should note that the pyridine N-oxide (this compound) and the pyrrolidine N-oxide (nicotine-1′-N-oxide, LD₅₀ 615 mg/kg) are pharmacologically and toxicologically distinct entities whose effects cannot be extrapolated from one isomer to the other .

E-Cigarette and Tobacco Product Stability Studies: Reference Standard for N-Oxide Degradation Product Monitoring

Nicotine N-oxide has been identified as a nicotine-related impurity in e-cigarette cartridges and refill e-liquids, and validated GC-based analytical methods using 5-methylnicotine N-oxide as an internal standard have been developed to quantify this compound as a stability-indicating measure . The method is described as suitable for providing quantitative data for risk assessments and for use in e-cigarette product and refill e-liquid stability studies . For quality control laboratories in the ENDS (electronic nicotine delivery systems) industry, procurement of high-purity nicotine pyridine N-oxide reference standard is essential for accurate quantification of N-oxide formation as a marker of oxidative degradation during accelerated stability testing.

Tobacco-Specific Nitrosamine (TSNA) Precursor Research: Nicotine-1′-N-Oxide as a Key Intermediate in NNK Formation Studies

Nicotine-1′-N-oxide has been quantified in diverse tobacco types at levels ranging from 17.8 to 254.2 mg/g (dry weight basis) alongside nicotine, NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), and pseudooxynicotine (PON) . The co-occurrence and inter-correlation of these analytes in tobacco leaf and processed products make the N-oxide an important reference compound for studies investigating the chemical pathways linking nicotine oxidation products to tobacco-specific nitrosamine formation. Researchers in this domain require authenticated reference material of the specific pyridine N-oxide isomer to avoid misidentification with the regioisomeric pyrrolidine N-oxide, which may exhibit different nitrosation kinetics.

Quote Request

Request a Quote for 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.